molecular formula C14H18N4 B2745113 [1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine CAS No. 2097936-90-6

[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine

Cat. No. B2745113
CAS RN: 2097936-90-6
M. Wt: 242.326
InChI Key: NGHQJJTYASXPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine is a novel compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Anticancer Activity of Palladium(II) and Platinum(II) Complexes

New palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands, including R-(pyridin-2-yl)methanamine, have demonstrated significant anticancer activity against various human cancerous cell lines. These complexes, characterized by FTIR, 1H and 13C NMR, UV–vis, and microanalyses, showed strong DNA-binding affinity and selective toxicity toward cancerous cells without affecting noncancerous cells. This suggests their potential for targeted cancer therapy (Mbugua et al., 2020).

Optical Properties and Technological Applications

A series of imidazo[1,5-a]pyridines, synthesized through a facile multiple condensation procedure involving methanamine, displayed tuneable luminescence, significant quantum yields, large Stokes’ shifts, and strong halochromic effects. These properties enable their potential use in various technological applications (Volpi et al., 2017).

Stabilization of Parallel Turn Conformations

The synthesis of tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine aimed at stabilizing parallel turn conformations in short peptide sequences demonstrates the compound’s potential as a structural motif in bioactive molecules (Bucci et al., 2018).

Catalytic Applications of Palladacycles

Unsymmetrical NCN′ and PCN pincer palladacycles, derived from 1-(3-(pyridin-2-yl)phenyl)methanamine, have been synthesized and shown good catalytic activity and selectivity. These findings highlight their utility in catalytic processes, such as organic synthesis (Roffe et al., 2016).

Synthesis and Antiviral Activity Evaluation

The synthesis of aminoadamantane derivatives, including the use of methanamines, has shown potential antiviral activity against influenza A, highlighting the utility of these compounds in developing antiviral agents (Kolocouris et al., 1994).

properties

IUPAC Name

(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c15-10-12-9-14(11-5-7-16-8-6-11)18(17-12)13-3-1-2-4-13/h5-9,13H,1-4,10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHQJJTYASXPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CN)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.